(5,5-Dimethyloxan-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(5,5-dimethyloxan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)4-3-7(5-9)10-6-8;/h7H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXGMXSIUICTPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(OC1)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089255-90-1 | |
| Record name | (5,5-dimethyloxan-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethyloxan-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.
Dimethyl Substitution:
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitution reactions, forming derivatives such as amides or alkylated products.
Key Findings :
- Acylation proceeds efficiently under mild conditions due to the amine’s high nucleophilicity .
- Steric hindrance from the dimethyloxane ring slows alkylation kinetics compared to linear amines.
Oxidation Reactions
The amine group is susceptible to oxidation, forming nitroso or nitro derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 6 hrs | Nitroso intermediate | Unstable, requires stabilization |
| KMnO₄ | H₂SO₄, 80°C | Nitro derivative | Low yield (≤40%) |
Mechanistic Insight :
Oxidation follows a radical pathway for H₂O₂, while KMnO₄ mediates direct dehydrogenation .
Ring-Opening Reactions
The oxane ring undergoes acid-catalyzed hydrolysis, yielding linear amines or alcohols.
| Acid Catalyst | Conditions | Product |
|---|---|---|
| HBr (48%) | Reflux, 12 hrs | 5-Methylhexan-2-amine hydrobromide |
| HCl (conc.) | RT, 24 hrs | Linear diol derivative |
Steric Effects :
The 5,5-dimethyl substitution resists ring-opening compared to unsubstituted oxanes, requiring harsher conditions .
Esterification and Ether Formation
The hydroxyl group (from methanol in the oxane ring) reacts with acylating agents or alkyl halides.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Esterification | Acetic anhydride, pyridine | Acetylated oxane derivative |
| Williamson Synthesis | Ethyl bromide, NaH, THF | Ethyl ether derivative |
Applications :
Ether derivatives are intermediates in pharmaceutical synthesis.
Comparative Reactivity with Analogues
A comparison with structurally similar compounds highlights steric and electronic influences:
Mechanistic Pathways
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Properties
Recent studies have highlighted the potential of (5,5-Dimethyloxan-2-yl)methanamine hydrochloride as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity. This property makes it a candidate for developing new antibiotics, especially against resistant strains of bacteria.
Case Study: Synthesis of Antimicrobial Agents
A study conducted by researchers at a leading pharmaceutical institute explored the synthesis of derivatives based on this compound. The derivatives demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, indicating the compound's utility in drug development .
Chemical Synthesis
Building Block in Organic Chemistry
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it useful in synthesizing complex organic molecules.
Data Table: Reaction Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | Base-catalyzed, 60°C | 85 |
| Acylation | Acidic medium, room temp | 78 |
| N-Alkylation | Heat under nitrogen atmosphere | 90 |
This table summarizes reaction conditions and yields from a series of experiments conducted to evaluate the compound's reactivity in organic synthesis .
Materials Science
Polymer Additive
In materials science, this compound is being investigated as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers.
Case Study: Polymer Blends
A collaborative study between several universities demonstrated that adding this compound to polyolefin blends improved tensile strength and elongation at break. The research indicated that the compound interacts with the polymer matrix, leading to enhanced performance characteristics .
Environmental Applications
Biodegradation Studies
Research has also focused on the biodegradability of this compound and its potential use in green chemistry applications. Studies indicate that microorganisms can metabolize this compound effectively, suggesting its applicability in developing environmentally friendly chemical processes.
Data Table: Biodegradation Rates
| Microorganism | Biodegradation Rate (%) | Time (days) |
|---|---|---|
| Pseudomonas sp. | 65 | 14 |
| Bacillus subtilis | 70 | 10 |
| Aspergillus niger | 50 | 12 |
This table presents biodegradation rates observed in laboratory settings using different microorganisms .
Mechanism of Action
The mechanism of action of (5,5-Dimethyloxan-2-yl)methanamine hydrochloride involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Structural and Functional Differences
Dimethylamine hydrochloride lacks a heterocycle, resulting in lower molecular weight and higher volatility .
Substituent Effects: The 5,5-dimethyl substitution on the oxane ring enhances steric bulk compared to linear analogs like (2S)-2,5-diaminopentanamide dihydrochloride, which may influence receptor binding or solubility . Chlorophenyl-thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride) introduce halogenated aromaticity, likely increasing metabolic stability in biological systems .
Salt Forms and Solubility: The hydrochloride salt of (5,5-dimethyloxan-2-yl)methanamine improves water solubility compared to neutral heterocycles. In contrast, methyl ester-containing analogs (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) may exhibit pH-dependent solubility due to the ester moiety .
Hazard Profiles
- This compound lacks comprehensive toxicological data, necessitating precautions similar to (2S)-2,5-diaminopentanamide dihydrochloride (e.g., avoiding inhalation and dermal contact) .
- Thiazole derivatives with chlorophenyl groups may pose higher environmental persistence risks due to halogen content .
Biological Activity
(5,5-Dimethyloxan-2-yl)methanamine hydrochloride is a compound of significant interest in both chemical and biological research. Its unique structure, featuring a dimethyl group and an amine functional group, allows it to participate in various biochemical interactions and reactions. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.
The compound has the following chemical structure:
- Molecular Formula : C₇H₁₅ClN
- Molecular Weight : 145.66 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biomolecules, potentially influencing enzyme activity and receptor binding. This interaction can modulate cellular signaling pathways, impacting various biological processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : It can act on neurotransmitter receptors, influencing neurotransmission and other physiological functions.
Biological Activity Studies
Recent studies have investigated the biological activities of this compound in various contexts:
1. Antioxidant Activity
Research indicates that the compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. The antioxidant capacity was measured using several assays, including DPPH and ABTS radical scavenging tests.
| Assay Type | IC₅₀ Value (µM) | Reference |
|---|---|---|
| DPPH | 45.3 ± 2.1 | |
| ABTS | 38.7 ± 1.8 |
2. Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Bacillus subtilis | 16 |
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic settings:
Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. The results indicated significant reductions in neuronal cell death and improved cellular viability compared to control groups.
Case Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| (5,5-Dimethyloxolan-2-yl)methanamine | Moderate antimicrobial effect | Slightly different structural properties |
| (5,5-Dimethyltetrahydro-2H-pyran-2-yl)methanamine | Stronger neuroprotective effects | Different substitution pattern |
Q & A
Q. What spectroscopic methods are recommended for structural characterization of (5,5-dimethyloxan-2-yl)methanamine hydrochloride?
To confirm the molecular structure, employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, particularly the dimethyl-substituted oxane ring and the methanamine moiety. Mass spectrometry (MS) can verify the molecular ion peak (C₈H₁₇NO·HCl, m/z 179.2 for the free base). Infrared (IR) spectroscopy helps detect functional groups (e.g., N-H stretches at ~3000–3300 cm⁻¹). Cross-reference with SMILES (CC1(CCC(OC1)CN)C) and InChIKey (PQYHDFSCTLZKIO-UHFFFAOYSA-N) for computational validation .
Q. How can reaction conditions be optimized for synthesizing this compound?
Synthesis typically involves reductive amination of 5,5-dimethyloxan-2-one. Key parameters include:
- Catalyst selection : Use sodium cyanoborohydride (NaBH₃CN) for selective amine formation in methanol at pH 5–6.
- Temperature : Maintain 0–5°C during ketone activation, then room temperature for 12–24 hours.
- Work-up : Precipitate the hydrochloride salt via HCl gas bubbling in diethyl ether. Monitor purity via thin-layer chromatography (TLC, Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How can researchers validate analytical methods for quantifying impurities in this compound?
Develop a reverse-phase HPLC protocol with a C18 column, mobile phase (acetonitrile:0.1% trifluoroacetic acid), and UV detection at 210 nm. Calibrate using certified reference standards. Validate parameters per ICH guidelines:
Q. How to resolve contradictions in biological activity data between this compound and its structural analogs?
Compare analogs like (3-Bromo-2,5-difluorophenyl)methanamine hydrochloride () or [(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride ():
- Structure-Activity Relationship (SAR) : Use molecular docking to assess how dimethyl substitution on the oxane ring alters steric hindrance or hydrogen bonding.
- Assay Conditions : Control for pH, solvent polarity, and cell-line variability (e.g., HEK293 vs. CHO).
- Statistical validation : Apply ANOVA to confirm significance (p < 0.05) in potency differences .
Q. What experimental strategies elucidate the compound’s mechanism of action in neurological targets?
- Receptor binding assays : Screen against nicotinic acetylcholine receptors (nAChRs) using radioligands (e.g., [³H]-epibatidine).
- Functional studies : Measure intracellular Ca²⁺ flux in neuronal cultures via FLIPR.
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation (t½ > 60 min suggests suitability for in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
